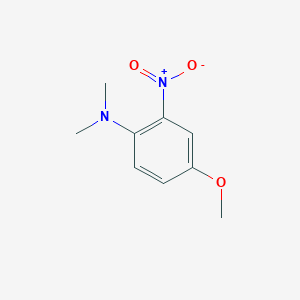
N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride typically involves the reaction of N-(2,2-dimethylpropyl)-N-methylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{N-(2,2-dimethylpropyl)-N-methylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for yield and purity, and the reaction conditions are carefully monitored to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonothioates.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Aplicaciones Científicas De Investigación
N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2-dimethylpropyl)-N-methylsulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
N-(2,2-dimethylpropyl)-N-methylsulfonate: Contains a sulfonate ester group.
N-(2,2-dimethylpropyl)-N-methylsulfonothioate: Contains a sulfonothioate group.
Uniqueness
N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile reagent in organic synthesis and various scientific applications.
Propiedades
Fórmula molecular |
C6H14ClNO2S |
|---|---|
Peso molecular |
199.70 g/mol |
Nombre IUPAC |
N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C6H14ClNO2S/c1-6(2,3)5-8(4)11(7,9)10/h5H2,1-4H3 |
Clave InChI |
SATPSUDANUVBTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN(C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



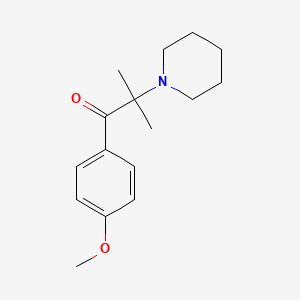
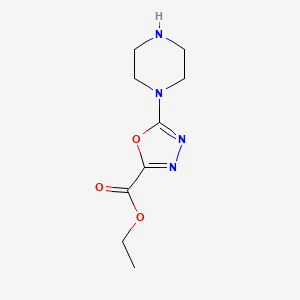
![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)

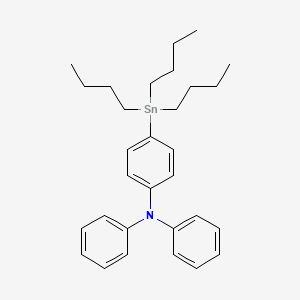


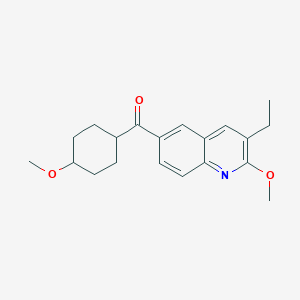
![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)
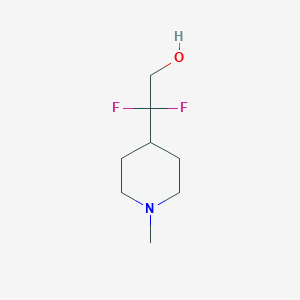

![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)
